1-Methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea
Overview
Description
Preparation Methods
The synthesis of FMS586 involves several steps, starting with the preparation of the tetrahydrocarbazole core. The synthetic route typically includes:
Formation of the Tetrahydrocarbazole Core: This involves cyclization reactions to form the carbazole ring system.
Introduction of the Isopropyl Group: This step involves alkylation reactions to introduce the isopropyl group at the desired position on the carbazole ring.
Formation of the Urea Derivative: This involves the reaction of the carbazole derivative with an appropriate isocyanate to form the urea linkage.
Introduction of the Pyridinyl Group: This step involves the coupling of the urea derivative with a pyridinyl derivative under suitable conditions.
Chemical Reactions Analysis
FMS586 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of FMS586.
Scientific Research Applications
FMS586 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of neuropeptide Y Y5 receptor antagonists.
Biology: FMS586 is used to investigate the physiological roles of the neuropeptide Y Y5 receptor in regulating food intake and energy homeostasis.
Medicine: The compound is studied for its potential therapeutic applications in treating obesity and related metabolic disorders.
Industry: FMS586 is used in the development of new drugs targeting the neuropeptide Y Y5 receptor
Mechanism of Action
FMS586 exerts its effects by selectively binding to and antagonizing the neuropeptide Y Y5 receptor. This receptor is involved in the regulation of food intake and energy homeostasis. By blocking the receptor, FMS586 inhibits the signaling pathways mediated by neuropeptide Y, leading to a reduction in food intake and potential weight loss .
Comparison with Similar Compounds
FMS586 is unique in its high selectivity for the neuropeptide Y Y5 receptor compared to other neuropeptide Y receptor subtypes like Y1 and Y2. Similar compounds include:
L-152,804: Another selective antagonist of the neuropeptide Y Y5 receptor.
BIIE0246: A selective antagonist of the neuropeptide Y Y2 receptor.
SR120819A: A selective antagonist of the neuropeptide Y Y1 receptor
FMS586 stands out due to its high selectivity and oral activity, making it a valuable tool for studying the neuropeptide Y Y5 receptor and its physiological roles.
Properties
CAS No. |
302556-51-0 |
---|---|
Molecular Formula |
C24H30N4O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-methyl-3-(9-propan-2-yl-5,6,7,8-tetrahydrocarbazol-3-yl)-1-(2-pyridin-4-ylethyl)urea |
InChI |
InChI=1S/C24H30N4O/c1-17(2)28-22-7-5-4-6-20(22)21-16-19(8-9-23(21)28)26-24(29)27(3)15-12-18-10-13-25-14-11-18/h8-11,13-14,16-17H,4-7,12,15H2,1-3H3,(H,26,29) |
InChI Key |
YLNOMVNCZMWDST-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4 |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C3=C1C=CC(=C3)NC(=O)N(C)CCC4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea 3-(5,6,7,8-tetrahydro-9-isopropylcarbazol-3-yl)-1-methyl-1-(2-pyridin-4-ylethyl)urea hydrochloride FMS 586 FMS-586 FMS586 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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